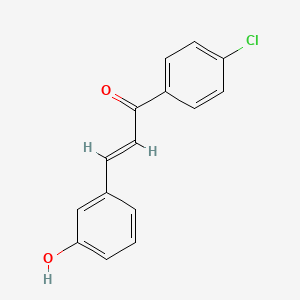

1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one

Description

1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure consists of two aromatic rings: Ring A (4-chlorophenyl) and Ring B (3-hydroxyphenyl). Chalcones are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenones and benzaldehydes . This compound’s hydroxyl and chloro substituents influence its electronic properties, solubility, and biological activity, making it a subject of interest in medicinal chemistry.

Propriétés

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10,17H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUPKQBNHDLETK-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable molecule in drug discovery and development.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Substitution Patterns and Electronic Effects

Chalcone derivatives are classified based on substituent positions (ortho, meta, para) and functional groups (hydroxyl, methoxy, halogens). Key comparisons include:

- Electronegativity and Activity : Chloro (Cl) and bromo (Br) substituents enhance lipophilicity and antibacterial activity compared to polar hydroxyl (-OH) groups. For example, compound 11o (4-Cl on Ring B) exhibits MIC ≥0.2 mg/mL, while 11c (3-OH on Ring B) shows MIC >0.6 mg/mL .

- Positional Effects : Meta-substituted hydroxyl groups (e.g., 3-OH on Ring B in the target compound) reduce antiparasitic potency compared to para-substituted halogens. Cardamonin, with dual ortho/para hydroxyl groups, demonstrates higher activity (IC₅₀ = 4.35 μM) than halogenated derivatives .

Key Research Findings

- SAR Insights: Non-piperazine chalcones with halogen substituents exhibit better bioactivity than hydroxyl/methoxy analogs. Electronegative groups at para positions optimize IC₅₀ and MIC values .

- Limitations of Hydroxyl Groups : While hydroxyl groups improve solubility, they often reduce potency. For instance, 11c (3-OH) has lower antibacterial activity than 11o (4-Cl) .

Activité Biologique

1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one, commonly known as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Overview of the Compound

- Chemical Formula : C15H13ClO2

- Molecular Weight : Approximately 258.7 g/mol

- Structure : Characterized by two aromatic rings linked by a three-carbon chain containing a carbonyl group and an unsaturated double bond.

Chalcones are recognized for their role in various biological processes and therapeutic applications. The presence of hydroxyl and halogen substituents enhances the compound's reactivity and biological efficacy.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, contributing to its potential use in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes.

Anti-inflammatory Properties

Research has demonstrated that this chalcone can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Key Findings :

- Inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.

- Reduction in nitric oxide (NO) levels, indicating decreased nitric oxide synthase activity.

These effects suggest that the compound may be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

- Induction of apoptosis via the intrinsic pathway.

- Cell cycle arrest at the G0/G1 phase.

- Upregulation of tumor suppressor proteins like p53.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 21 | Apoptosis induction |

| HeLa (cervical cancer) | 11 | Cell cycle arrest |

| A549 (lung cancer) | 18 | ROS-mediated toxicity |

Studies have shown that the compound can bind to key proteins involved in cancer progression, enhancing its therapeutic potential .

Case Studies

Several studies highlight the effectiveness of this compound in preclinical models:

- Breast Cancer Study : A study on MCF-7 cells revealed that treatment with the compound led to significant apoptosis, characterized by increased caspase activity and decreased Bcl-2 expression .

- Inflammatory Disease Model : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.